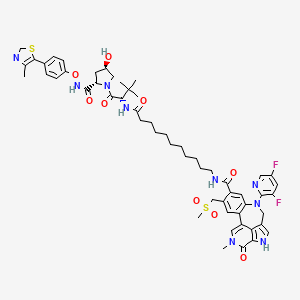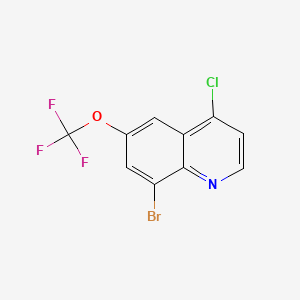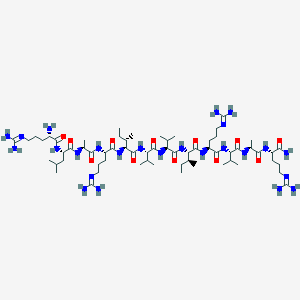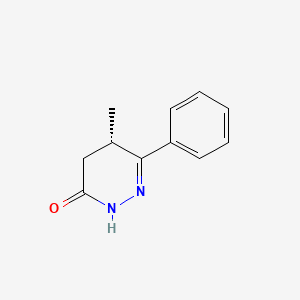
Dextrosimendan 6-Phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrosimendan 6-Phenyl is a stereoisomer of levosimendan, a calcium sensitizer used in the treatment of decompensated heart failure. This compound is known for its ability to sensitize troponin C to calcium and open ATP-sensitive potassium channels, which helps in reducing cardiac myocyte apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dextrosimendan 6-Phenyl involves the reaction of 4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenylhydrazono with propanedinitrile under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the correct stereoisomer is produced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and advanced machinery to maintain the purity and yield of the compound. Quality control measures are implemented at various stages to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
Dextrosimendan 6-Phenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Dextrosimendan 6-Phenyl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on cellular processes, such as apoptosis and calcium signaling.
Medicine: Explored for its potential therapeutic effects in treating heart failure and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Dextrosimendan 6-Phenyl exerts its effects by sensitizing troponin C to calcium, which enhances the contractility of cardiac muscle. It also opens ATP-sensitive potassium channels, leading to vasodilation and reduced cardiac workload. The compound’s mechanism involves the activation of specific molecular targets and pathways, such as the c-Jun NH2-terminal kinase and caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
Levosimendan: The levorotatory enantiomer of dextrosimendan, also used in the treatment of heart failure.
Simendan: A racemic mixture containing both levosimendan and dextrosimendan.
Uniqueness
Dextrosimendan 6-Phenyl is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to levosimendan, dextrosimendan has distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(4S)-4-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14)/t8-/m0/s1 |
Clave InChI |
GVASAZMJZKWWEA-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H]1CC(=O)NN=C1C2=CC=CC=C2 |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
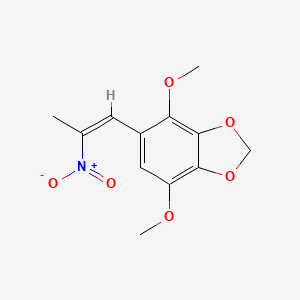

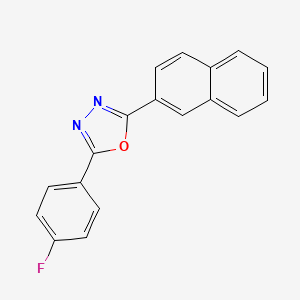
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
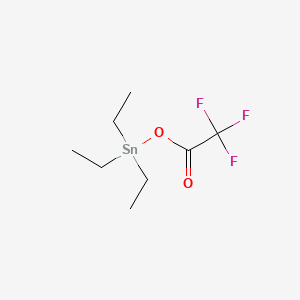
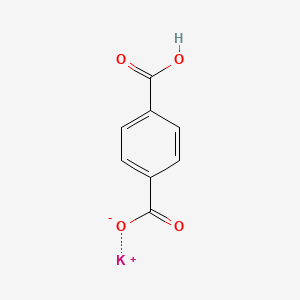
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
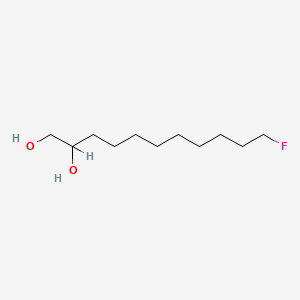
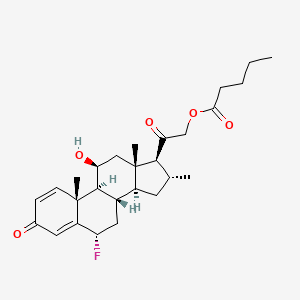
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
